molecular formula C22H24N6 B3792611 2-methyl-4-(3-{1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)-5-propylpyrimidine

2-methyl-4-(3-{1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)-5-propylpyrimidine

Cat. No.: B3792611
M. Wt: 372.5 g/mol
InChI Key: KNBRJCTVJWZCDK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups including a pyrimidine ring, a phenyl ring, a pyrazole ring, and an imidazole ring . The presence of these rings suggests that this compound could have interesting chemical and biological properties. Imidazole rings, for example, are found in many important biological molecules, including the amino acid histidine and the nucleotide bases adenine and guanine .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the imidazole ring could be formed using a method similar to the Debus-Radziszewski imidazole synthesis . The pyrimidine ring could be formed using a method such as the Biginelli reaction . The exact methods used would depend on the desired substitution pattern on the final molecule.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific substitutions on each ring. The presence of nitrogen in the imidazole, pyrazole, and pyrimidine rings would likely result in these parts of the molecule being planar, as nitrogen tends to form sp2 hybridized bonds in these types of structures .


Chemical Reactions Analysis

The reactivity of this compound would likely be quite complex due to the presence of multiple reactive sites. The imidazole ring, for example, is known to be able to act as both a nucleophile and an electrophile, depending on the conditions . The pyrimidine ring could also undergo a variety of reactions, including nucleophilic substitution and electrophilic aromatic substitution .

Properties

IUPAC Name

2-methyl-4-[3-[1-[(3-methylimidazol-4-yl)methyl]pyrazol-3-yl]phenyl]-5-propylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6/c1-4-6-19-12-24-16(2)25-22(19)18-8-5-7-17(11-18)21-9-10-28(26-21)14-20-13-23-15-27(20)3/h5,7-13,15H,4,6,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBRJCTVJWZCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CN=C(N=C1C2=CC=CC(=C2)C3=NN(C=C3)CC4=CN=CN4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-4-(3-{1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)-5-propylpyrimidine
Reactant of Route 2
Reactant of Route 2
2-methyl-4-(3-{1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)-5-propylpyrimidine
Reactant of Route 3
2-methyl-4-(3-{1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)-5-propylpyrimidine
Reactant of Route 4
2-methyl-4-(3-{1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)-5-propylpyrimidine
Reactant of Route 5
Reactant of Route 5
2-methyl-4-(3-{1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)-5-propylpyrimidine
Reactant of Route 6
Reactant of Route 6
2-methyl-4-(3-{1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)-5-propylpyrimidine

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